MFCD18312044
Description
MFCD18312044 is a chemical compound of significant interest in pharmaceutical and materials science research. Compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646, MFCD28167899) often belong to heterocyclic or boronic acid derivatives, which are critical in drug discovery and organic synthesis . These compounds typically exhibit moderate molecular weights (150–500 Da), aromatic or polycyclic frameworks, and functional groups such as halogens, amines, or boronic acids, which influence their reactivity and bioactivity .
Properties
IUPAC Name |
2-(4-fluoro-2-hydroxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-7-3-4-8(10(15)6-7)11-9(14)2-1-5-13-11/h1-6,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPIMOVTDZJLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=C(C=C2)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695518 | |
| Record name | 3-Fluoro-6-(3-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-64-5 | |
| Record name | 3-Fluoro-6-(3-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18312044 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
MFCD18312044 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . Additionally, it can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents for these reactions include boron reagents and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD18312044 has a wide range of applications in scientific research In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods In biology, it is employed in the study of cellular processes and molecular interactionsIndustrially, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of MFCD18312044 involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor in certain biochemical pathways, affecting the activity of enzymes and other proteins . Understanding these interactions is crucial for leveraging the compound’s potential in various applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following sections compare MFCD18312044 with structurally and functionally related compounds, focusing on molecular properties, synthesis methods, and bioactivity profiles. Data are synthesized from experimental studies and computational analyses .
Molecular and Physicochemical Properties
Table 1 highlights key molecular descriptors of this compound and its analogs.
Key Observations :
- Polarity : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit lower topological polar surface area (TPSA) compared to nitrogen-rich heterocycles (e.g., CAS 918538-05-3), suggesting better membrane permeability .
- Solubility : Log S values indicate moderate aqueous solubility for most analogs, critical for drug formulation .
- Bioavailability : Scores ≤0.55 highlight challenges in oral absorption, necessitating structural optimization .
Research Implications and Limitations
Structural Diversity : Modifying halogen or boronic acid substituents can tune solubility and target affinity .
Synthesis Challenges : Scalability remains problematic for macrocycles (e.g., CAS 1022150-11-3) due to multi-step purification .
Data Gaps : Bioactivity data for larger molecules (MW > 400 Da) are sparse, necessitating further in vivo studies .
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